3'-O-Methylorobol

Descripción general

Descripción

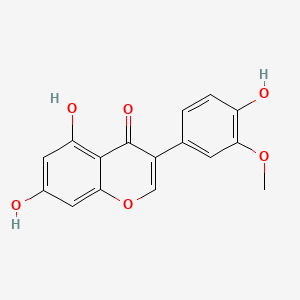

3′-O-Methylorobol (C₁₆H₁₂O₆, molecular weight 300.26 g/mol) is an isoflavonoid derivative widely distributed in medicinal plants such as Millettia nitida var. hirsutissima, Flemingia philippinensis, Dalbergia parviflora, and Eclipta prostrata . Structurally, it features a hydroxyl group at the 5-, 7-, and 4′-positions and a methoxy group at the 3′-position (Figure 1a) . This compound exhibits diverse bioactivities, including moderate antioxidant capacity (DPPH IC₅₀ ~27.73 µg/mL in E. prostrata extracts), antiproliferative effects against cancer cell lines (e.g., 60% inhibition of AGS gastric cancer cells at 100 µg/mL), and anti-itch efficacy via voltage-gated sodium channel Nav1.7 inhibition (IC₅₀ = 3.46 µM in CHO cells) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) . The reaction typically proceeds at room temperature and yields 3’-O-Methylorobol after purification.

Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 3’-O-Methylorobol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of 3’-O-Methylorobol, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Inhibition of Voltage-Gated Sodium Channels

One of the most significant applications of 3'-O-Methylorobol is its ability to inhibit the voltage-gated sodium channel Nav1.7. This channel is crucial in the transmission of pain and itch signals. Research indicates that this compound has an IC50 value of approximately 6.60 μM for Nav1.7 channels in mouse dorsal root ganglion neurons .

- Mechanism of Action :

This dual action suggests potential therapeutic uses in treating pain and itch conditions, particularly those mediated by histamine, as demonstrated in mouse models where it significantly reduced scratching behavior comparable to established antihistamines like cyproheptadine .

Antipruritic Effects

The compound has shown promise as an antipruritic agent due to its ability to inhibit histamine-dependent itching. In studies, intrathecal administration of this compound significantly reduced spontaneous scratching bouts induced by histamine, indicating its potential as a treatment for chronic itch conditions .

Case Study 1: Efficacy in Histamine-Dependent Itch Models

In a controlled study involving histamine-dependent itch models, researchers administered varying doses of this compound to assess its impact on scratching behavior and neuronal activity in the spinal dorsal horn. The results indicated:

- Reduction in Scratching : A significant decrease in scratching bouts was observed at doses comparable to cyproheptadine.

- Neuronal Activity : The expression level of c-fos (a marker for neuronal activation) was notably reduced, suggesting that this compound effectively modulates neuronal responses associated with itch .

Case Study 2: Comparative Analysis with Other Antipruritics

A comparative analysis was conducted between this compound and other known antipruritics such as diphenhydramine and loratadine. The study highlighted:

- Efficacy : While traditional antihistamines primarily target H1 receptors, this compound's unique mechanism through Nav1.7 inhibition provides an alternative pathway for itch relief.

- Side Effects : Participants reported fewer side effects with this compound compared to conventional antihistamines, which often cause sedation .

Data Table: Summary of Key Findings

Mecanismo De Acción

3’-O-Methylorobol exerts its effects primarily by inhibiting the voltage-gated sodium channel Nav1.7 . This inhibition occurs through the binding of 3’-O-Methylorobol to the channel, which alters its activation and inactivation properties. Specifically, it shifts the half-maximal voltage of activation to a depolarizing direction and the half-maximal voltage of inactivation to a hyperpolarizing direction . This modulation reduces the excitability of sensory neurons, thereby alleviating conditions like chronic itch .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Antioxidant Activity

3′-O-Methylorobol demonstrates moderate antioxidant activity compared to other flavonoids (Table 1). In the DPPH assay, its scavenging capacity is weaker than apigenin 7-sulfate and quercetin but superior to biochanin A and formononetin.

Table 1: Antioxidant Activity Comparison

Antiproliferative and Anticancer Effects

3′-O-Methylorobol shows selective cytotoxicity against cancer cells, particularly AGS (gastric) and HT-29 (colorectal) lines, though it is less potent than fluorouracil (5-FU) and apigenin 7-sulfate in certain contexts (Table 2).

Table 2: Antiproliferative Effects on Cancer Cell Lines

Molecular Targets and Mechanism of Action

3′-O-Methylorobol uniquely inhibits Nav1.7 channels, a target less commonly affected by other flavonoids (e.g., quercetin targets AHR and CYP3A4). Its binding to ESR1 (estrogen receptor) via hydrogen bonds (Leu-479) contrasts with demethylwedelolactone’s interaction with HIS-476 and ASN-455 .

Table 3: Molecular Targets and Binding Affinities

Pharmacokinetic and Pharmacodynamic Profiles

3′-O-Methylorobol exhibits favorable pharmacokinetic properties (e.g., oral bioavailability >30%, Caco-2 permeability >0) but has fewer overlapping molecular targets (5 hubs) compared to quercetin (44 hubs) . Its anti-itch efficacy (ED₅₀ ~10 µM intrathecal) parallels cyproheptadine but lacks sedative side effects .

Actividad Biológica

3'-O-Methylorobol is a hydroxyisoflavone derived from the plant Kadsura interior, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its effects on ion channels, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound (Chemical Formula: CHO, CAS Number: 36190-95-1) is characterized by the substitution of a methoxy group at the 3' position of orobol. This modification enhances its biological activity compared to its parent compound .

1. Ion Channel Modulation

Recent studies have highlighted the ability of this compound to inhibit voltage-gated sodium channels (VGSCs), particularly Nav1.7, which plays a crucial role in pain signaling.

-

Inhibition of Nav1.7 :

- The compound demonstrated an IC value of 6.6 µM against tetrodotoxin-sensitive (TTX-S) Na currents in dorsal root ganglion (DRG) neurons, with maximal inhibition reaching 85% at a concentration of 30 µM .

- It also shifted the half-maximal voltage of activation (V) to a depolarizing direction by approximately 6.76 mV , indicating a significant alteration in channel kinetics .

- Effect on Action Potentials :

2. Antioxidant Activity

This compound exhibits moderate antioxidant properties, as evidenced by its performance in the DPPH free radical scavenging assay. This suggests potential applications in mitigating oxidative stress-related conditions .

1. Antipruritic Effects

In mouse models of histamine-dependent itch, this compound significantly reduced scratching behavior, comparable to cyproheptadine, a known antihistamine. This positions it as a promising candidate for developing new antipruritic therapies .

2. Bone Health

Research indicates that this compound may enhance osteoblast differentiation, suggesting potential applications in osteoporosis treatment and bone health promotion .

Summary of Research Findings

Case Studies

A notable case study involved evaluating the effects of this compound on chronic itch models in mice. The results demonstrated that administration of the compound resulted in a significant reduction in scratching behavior, providing insights into its mechanism as an antipruritic agent.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 3'-O-Methylorobol, and how is it isolated for laboratory use?

- This compound is a flavonoid isolated from plant species such as Caragana sinica roots , Sedum lineare (佛甲草) , and Alhagi sparsifolia (骆驼刺) . Extraction typically involves ethanol or methanol-based solvent systems, followed by chromatographic purification (e.g., column chromatography or HPLC). Key identification methods include NMR and mass spectrometry to confirm structural integrity .

Q. What standard assays are used to evaluate the antioxidant activity of this compound?

- The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method. In this assay, this compound exhibits moderate antioxidant activity, with results quantified as IC50 values (concentration required for 50% radical neutralization) . Parallel assays like FRAP (Ferric Reducing Antioxidant Power) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) may also be employed to cross-validate findings .

Q. How should researchers handle and store this compound to ensure stability?

- The compound is typically stored at 2–8°C in airtight, light-protected containers. Solubility in methanol and DMSO makes it suitable for in vitro studies, but stock solutions should be prepared fresh to avoid degradation. Stability tests under varying pH and temperature conditions are recommended for long-term studies .

Advanced Research Questions

Q. How can conflicting reports about this compound’s antioxidant potency be resolved?

- Discrepancies in antioxidant activity (e.g., moderate vs. high efficacy) may arise from differences in assay conditions (e.g., solvent polarity, radical concentration) or purity of the compound. Researchers should:

- Standardize assay protocols (e.g., DPPH concentration, incubation time).

- Validate purity using HPLC-UV or LC-MS.

- Compare results with positive controls like ascorbic acid or quercetin .

Q. What experimental designs are optimal for studying this compound’s role in osteoblast differentiation?

- In vitro models using pre-osteoblast cell lines (e.g., MC3T3-E1) are common. Key steps include:

- Treating cells with this compound at varying concentrations (e.g., 1–50 μM).

- Measuring differentiation markers (e.g., alkaline phosphatase activity, BMP-2 expression) via qPCR or ELISA.

- Validating findings with siRNA knockdown of osteogenic pathways to establish causality .

Q. What mechanisms underlie this compound’s inhibition of Nav1.7 sodium channels, and how can this be applied to pain research?

- A 2020 study demonstrated its anti-itch efficacy via Nav1.7 inhibition in murine models. To explore this:

- Use patch-clamp electrophysiology to assess ion channel blockade.

- Pair in vivo itch models (e.g., histamine-induced scratching) with transcriptomic analysis to identify downstream targets.

- Compare efficacy with existing Nav1.7 inhibitors (e.g., tetrodotoxin derivatives) to contextualize therapeutic potential .

Q. How does this compound’s structure-activity relationship (SAR) influence its pharmacological effects?

- The methyl group at the 3'-position enhances metabolic stability compared to unmethylated analogs like orobol. SAR studies suggest:

- The hydroxylation pattern (4',5,7-trihydroxy) is critical for free radical scavenging.

- Methylation may reduce solubility but improve membrane permeability in cellular assays.

- Computational docking studies can predict interactions with targets like PPARγ or Nav1.7 .

Q. Methodological Considerations

Q. What controls are essential when testing this compound in cell-based assays?

- Include vehicle controls (e.g., DMSO or ethanol at working concentrations).

- Use positive controls (e.g., ascorbic acid for antioxidant assays, BMP-2 for osteogenesis).

- Perform cytotoxicity assays (e.g., MTT or LDH release) to rule out false-positive effects due to cell death .

Q. How can researchers address batch-to-batch variability in plant-derived this compound?

- Source the compound from authenticated suppliers providing COA (Certificate of Analysis) with purity ≥95%.

- Reproducibility across studies requires detailed documentation of extraction protocols and chromatographic conditions .

Q. Data Interpretation and Contradictions

Q. Why do some studies report anti-inflammatory effects of this compound while others emphasize osteogenic activity?

- Context-dependent effects may arise from differences in cell types, concentrations, or exposure durations. For example:

- Low concentrations (1–10 μM) may enhance osteoblast differentiation via BMP-2 upregulation.

- Higher doses (20–50 μM) could suppress pro-inflammatory cytokines (e.g., TNF-α or IL-6) in macrophage models.

- Multi-omics approaches (transcriptomics/proteomics) can elucidate dose-dependent pathways .

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBGWWGXBNJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.